molecular formula C5H6F6N4O2 B12671429 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide CAS No. 4314-39-0

2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide

Cat. No.: B12671429
CAS No.: 4314-39-0
M. Wt: 268.12 g/mol
InChI Key: CDWHNJLCCKBYEX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide typically involves the reaction of hexafluoropentanediamide with hydroxylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fluorinated materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4-Hexafluoro-N,N’-diisopropylpentanediamide
  • 2,2,3,3,4,4-Hexafluoro-N,N’-dipentylpentanediamide

Uniqueness

2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

4314-39-0

Molecular Formula

C5H6F6N4O2

Molecular Weight

268.12 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-1-N',5-N'-dihydroxypentanediimidamide

InChI

InChI=1S/C5H6F6N4O2/c6-3(7,1(12)14-16)5(10,11)4(8,9)2(13)15-17/h16-17H,(H2,12,14)(H2,13,15)

InChI Key

CDWHNJLCCKBYEX-UHFFFAOYSA-N

Isomeric SMILES

C(=N\O)(\N)/C(F)(F)C(F)(F)C(F)(F)/C(=N/O)/N

Canonical SMILES

C(=NO)(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)N

Origin of Product

United States

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